molecular formula C16H11F3N2O2S B2575656 N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034595-83-8

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2575656
CAS No.: 2034595-83-8
M. Wt: 352.33
InChI Key: WRYWWSRKEYQGBC-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a thiophene ring, a furan ring, and a trifluoromethyl group attached to a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and furan intermediates, followed by their coupling to form the desired compound. Key steps may include:

    Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods, such as the Paal-Knorr synthesis or the Gewald reaction.

    Furan Synthesis: Furans can be prepared via the Feist-Benary synthesis or by cyclization of 1,4-diketones.

    Coupling Reaction: The thiophene and furan intermediates are coupled using a suitable reagent, such as a palladium catalyst, to form the core structure.

    Nicotinamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds with similar nicotinamide moieties, such as N-methyl nicotinamide.

    Thiophene-Furan Compounds: Molecules containing both thiophene and furan rings, like 2-(thiophen-3-yl)furan.

    Trifluoromethyl Compounds: Chemicals with trifluoromethyl groups, such as trifluoromethylbenzene.

Uniqueness

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)14-4-1-10(7-20-14)15(22)21-8-12-2-3-13(23-12)11-5-6-24-9-11/h1-7,9H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYWWSRKEYQGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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